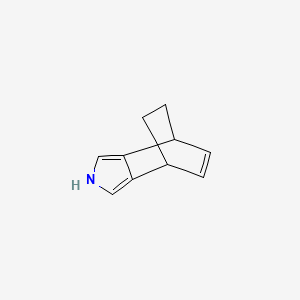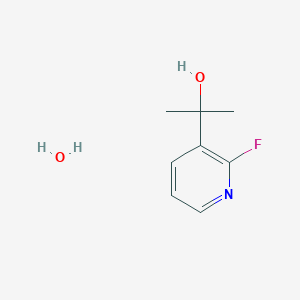
2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate
Overview
Description
2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate is a chemical compound with the molecular formula C8H12FNO2. It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the reaction of 2-fluoropyridine with an appropriate alcohol under basic conditions. For example, 2-fluoropyridine can be reacted with isopropanol in the presence of a base such as sodium hydroxide to yield 2-(2-Fluoropyridin-3-YL)propan-2-OL .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluoropyridin-3-YL)propan-2-one.
Reduction: Formation of 2-(2-Pyridin-3-YL)propan-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using various imaging techniques.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate depends on its specific application. In biological systems, the fluorine atom can interact with various molecular targets, affecting the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain reactions.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(2-Chloropyridin-3-YL)propan-2-OL: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
Uniqueness
2-(2-Fluoropyridin-3-YL)propan-2-OL hydrate is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group increases its polarity and potential for hydrogen bonding. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)propan-2-ol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.H2O/c1-8(2,11)6-4-3-5-10-7(6)9;/h3-5,11H,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFZHXXSOYUJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


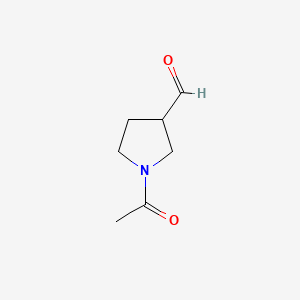
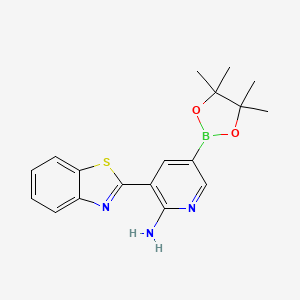
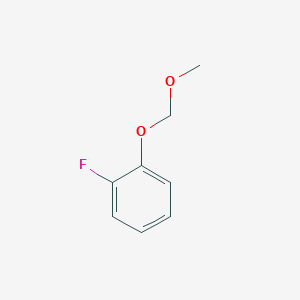
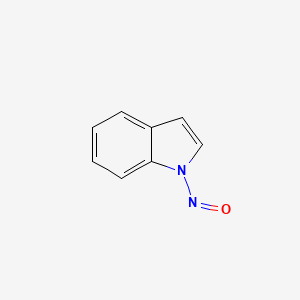

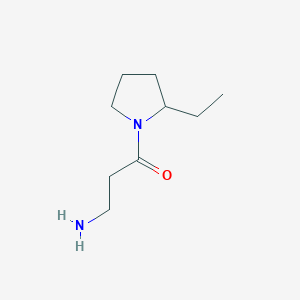
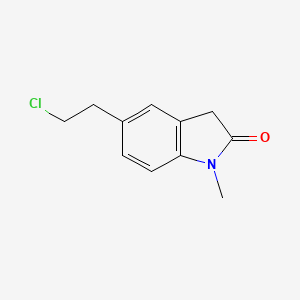

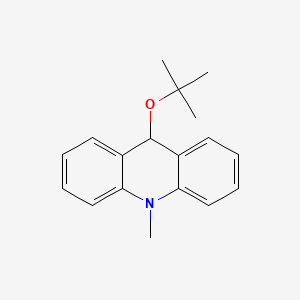
![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)
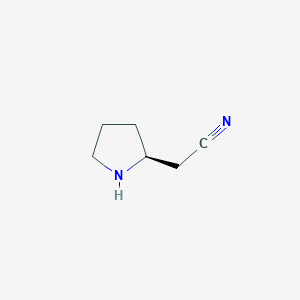

![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)
